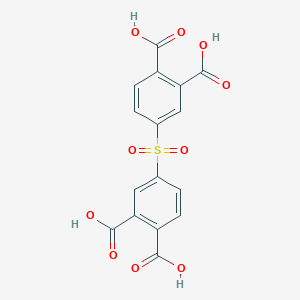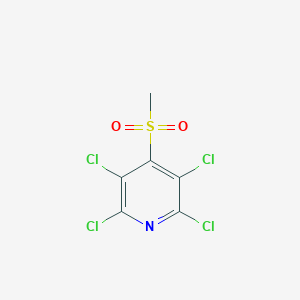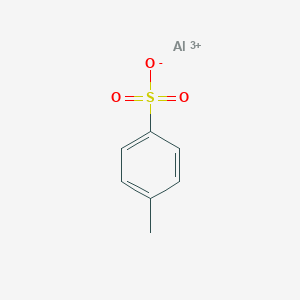
4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid, also known as DCSP, is a chemical compound that has been widely used in scientific research. It is a sulfonated phthalic acid derivative that has shown great potential in various fields of study, particularly in the areas of biochemistry and physiology.
Mecanismo De Acción
4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid exerts its inhibitory effects on enzymes by binding to the active site of the enzyme. This prevents the enzyme from interacting with its substrate, thereby inhibiting its activity. 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has been shown to be a competitive inhibitor of carbonic anhydrase and a non-competitive inhibitor of xanthine oxidase.
Efectos Bioquímicos Y Fisiológicos
4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of uric acid, which is a key factor in the development of gout. 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has also been shown to reduce the production of aqueous humor, which is important in the treatment of glaucoma. Additionally, 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has been shown to reduce the production of gastric acid, which is important in the treatment of peptic ulcers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to study the effects of these enzymes on various biochemical and physiological processes. However, one of the limitations of using 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid is its potential for non-specific inhibition of other enzymes. This can lead to unintended effects on other biochemical and physiological processes.
Direcciones Futuras
There are several future directions for research involving 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid. One area of research is the development of 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid analogs that have improved selectivity and potency. Another area of research is the investigation of the effects of 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid on other biochemical and physiological processes. Additionally, 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has been shown to have potential as a therapeutic agent for the treatment of various diseases, including gout, glaucoma, and peptic ulcers. Further research is needed to determine the efficacy and safety of 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid involves the reaction of phthalic anhydride with 3,4-dihydroxybenzenesulfonic acid in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in water and ethanol. The purity of 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid can be determined using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has been extensively used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has also been shown to inhibit the activity of xanthine oxidase, an enzyme that is involved in the production of uric acid.
Propiedades
Número CAS |
10595-31-0 |
|---|---|
Nombre del producto |
4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid |
Fórmula molecular |
C16H10O10S |
Peso molecular |
394.3 g/mol |
Nombre IUPAC |
4-(3,4-dicarboxyphenyl)sulfonylphthalic acid |
InChI |
InChI=1S/C16H10O10S/c17-13(18)9-3-1-7(5-11(9)15(21)22)27(25,26)8-2-4-10(14(19)20)12(6-8)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
Clave InChI |
AVCOFPOLGHKJQB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)









![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)


